

Detecting Hormones with Neogen ELISA Kits: An In-depth Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies behind **Neogen's** Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative detection of hormones. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these powerful tools for their analytical needs. **Neogen** has a long-standing expertise in developing and manufacturing robust immunoassay solutions, with a quality management system certified to ISO 9001 standards.^[1]

Core Principle: The Competitive ELISA

Neogen's ELISA kits for the detection of small molecule hormones, such as steroids, primarily operate on the principle of a direct competitive ELISA.^{[2][3]} This assay format is particularly well-suited for small molecules that cannot be simultaneously bound by two antibodies, a requirement for the sandwich ELISA format.

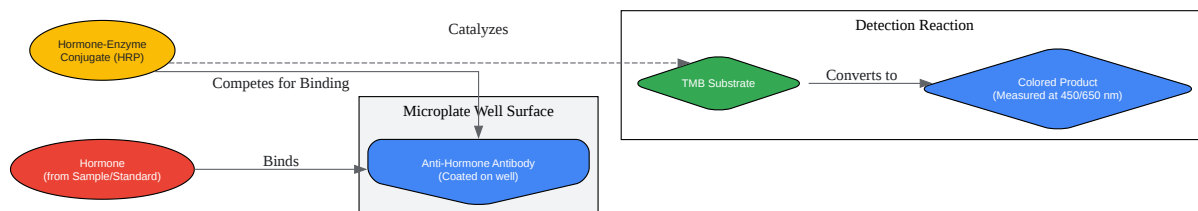
The fundamental principle of the competitive ELISA is the competition between the unlabeled hormone present in the sample (or standard) and a fixed amount of enzyme-labeled hormone (the conjugate) for a limited number of specific antibody binding sites that are pre-coated onto the wells of a microplate.^{[4][5]}

The concentration of the hormone in the sample is inversely proportional to the signal generated. A high concentration of the target hormone in the sample will result in less of the

enzyme-labeled hormone binding to the antibodies, leading to a weaker signal. Conversely, a low concentration of the target hormone will allow more of the enzyme-labeled hormone to bind, resulting in a stronger signal.

Biochemical Signaling Pathway in a Competitive ELISA Well

The following diagram illustrates the key molecular interactions and the reaction cascade that occurs within a single well of a **Neogen** competitive ELISA plate.



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Caption: Competitive binding of sample hormone and enzyme-conjugated hormone to the antibody.

Alternative Principle: The Sandwich ELISA

While **Neogen**'s portfolio for hormones is centered on competitive ELISAs, it is pertinent for researchers to be aware of the sandwich ELISA principle, which is commonly employed for the detection of larger molecules like protein hormones (e.g., growth hormone, insulin, luteinizing hormone). **Neogen** utilizes the sandwich ELISA technology for other applications, such as allergen protein detection.

In a sandwich ELISA, the target antigen in the sample is "sandwiched" between two specific antibodies: a capture antibody coated on the plate and a detection antibody. The signal generated is directly proportional to the amount of antigen in the sample.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a selection of **Neogen's** hormone ELISA kits. This data is essential for assay selection and experimental design.

Assay Specifications

Hormone Detected	Catalog Number	Assay Range	Sample Volume	Total Assay Time
Cortisol	402710	0.04 - 10 ng/mL	50 µL	90 minutes
Estradiol	402110	0.02 - 2 ng/mL	50 µL	90 minutes
Progesterone	402310	0.4 - 40.0 ng/mL	50 µL	75 minutes
Testosterone	402510	0.002 - 0.2 ng/mL	50 µL	90 minutes

Cross-Reactivity Data

Cross-reactivity is a critical parameter that defines the specificity of the antibody used in the ELISA kit. The following data indicates the percentage of cross-reactivity of the antibody with structurally related hormones.

Kit	Cross-Reactant	% Cross-Reactivity
Cortisol	Cortisol	100.0%
Prednisolone	47.4%	
Cortisone	15.7%	
11-Deoxycortisol	15.0%	
Prednisone	7.83%	
Corticosterone	4.81%	
Estradiol	17 β -Estradiol	100.0%
Testosterone	1.0%	
Estriol	0.41%	
Estrone	0.10%	
Progesterone	Progesterone	100.0%
Deoxycorticosterone	2.5%	
Corticosterone	2.0%	
Pregnenolone	2.0%	
Androstenedione	1.0%	
17-Hydroxyprogesterone	0.40%	

Experimental Protocols

This section provides a detailed, generalized methodology for performing a quantitative hormone analysis using a **Neogen** competitive ELISA kit. For specific details, always refer to the instruction manual provided with the particular kit.

I. Reagent Preparation

- Bring all reagents to room temperature before use.

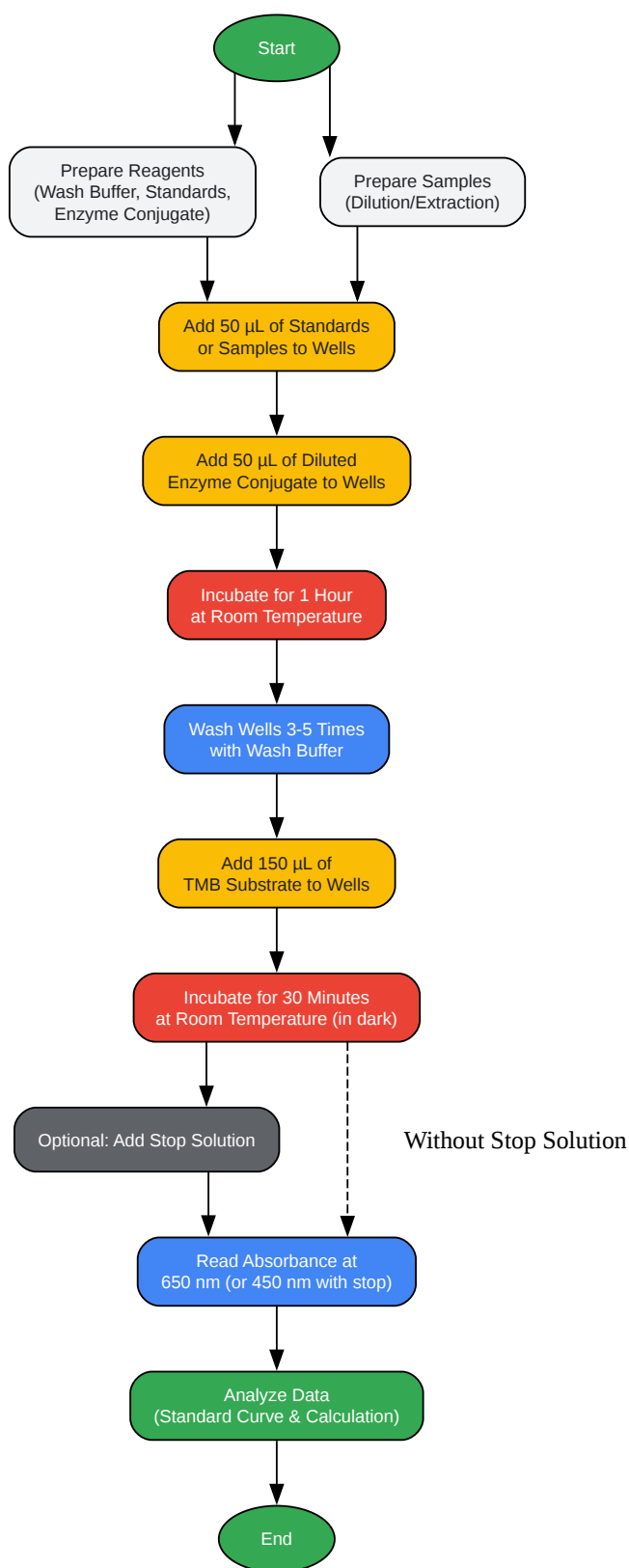
- **Prepare Wash Buffer:** Dilute the concentrated wash buffer with deionized water as instructed in the kit manual.
- **Prepare Standards:** Serially dilute the provided hormone standard to create a standard curve. The concentrations will be specified in the kit's manual.
- **Dilute Enzyme Conjugate:** Dilute the concentrated hormone-enzyme conjugate with the provided EIA buffer. The dilution factor is kit-specific.

II. Sample Preparation

- **Urine and Tissue Culture Supernatants:** These samples can often be assayed directly after dilution with the appropriate buffer.
- **Plasma and Serum:** These matrices typically require an extraction step to remove interfering substances. A common procedure involves liquid-liquid extraction with a solvent like ethyl ether, followed by evaporation of the solvent and reconstitution of the residue in the assay buffer.

III. Assay Procedure

The following diagram outlines the typical workflow for a **Neogen** competitive ELISA for hormone detection.



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Caption: A generalized experimental workflow for **Neogen's** competitive ELISA kits.

IV. Data Analysis

- Read the absorbance of each well using a microplate reader at the specified wavelength (typically 650 nm, or 450 nm if a stop solution is used).
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A log-logit or four-parameter logistic (4PL) curve fit is often recommended for competitive ELISAs.
- Determine the concentration of the hormone in the unknown samples by interpolating their absorbance values from the standard curve.
- Multiply by the dilution factor if the samples were diluted prior to the assay.

Conclusion

Neogen's ELISA kits provide a reliable and sensitive platform for the quantitative determination of hormones in various biological samples. The core technology for their steroid hormone kits is the direct competitive ELISA, which offers a robust method for analyzing small molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize these kits to generate accurate and reproducible data in their studies. For optimal results, it is always recommended to consult the specific documentation provided with each kit.

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